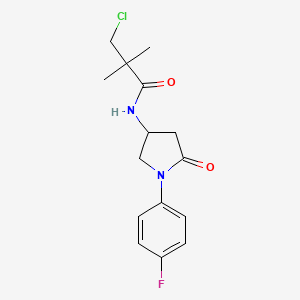

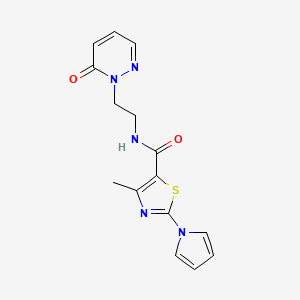

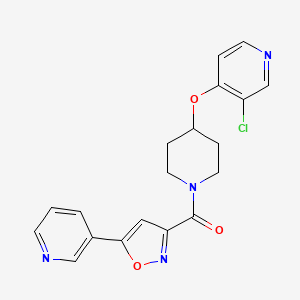

4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are characterized by the presence of thiazole, pyrrole, and pyridine moieties, which are common in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives is described in the papers. For instance, paper outlines the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates, which could be a precursor or a related compound to the one . Similarly, paper discusses the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, indicating a method for introducing different substituents into the thiazole ring. These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods and crystallography, as mentioned in paper . The compound in paper was characterized by FTIR and NMR and analyzed by X-ray diffraction, with theoretical calculations performed using DFT methods. This suggests that a similar approach could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions involving thiazole derivatives. Paper details a one-pot synthesis method involving relay catalysis, which could be relevant for constructing the pyrrole moiety of the target compound. Paper explores the reactions of a furan-thiadiazole derivative with bases, leading to different products depending on the reaction conditions. These studies provide insight into the reactivity of thiazole and related heterocycles, which could inform the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

While the papers do not directly describe the physical and chemical properties of "4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide," they do provide information on related compounds. For example, paper provides detailed theoretical and experimental data on geometric parameters, vibrational assignments, and chemical shifts, which could be used as a reference for predicting the properties of the target compound. The experimental techniques and theoretical methods described could be applied to determine the physical and chemical properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Methodologies

Recent studies have focused on the synthesis of various thiazole and pyrazole derivatives due to their significant biological activities. Microwave-assisted synthesis has been employed for creating hybrid molecules containing thiazole nuclei, which show potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Another approach involves the facile ring closure of thiazole derivatives to yield compounds with molluscicidal properties, indicating their relevance in controlling schistosomiasis (El-bayouki & Basyouni, 1988).

Biological Applications

The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids has been explored, showcasing their efficacy against Mycobacterium tuberculosis (Gezginci et al., 1998). This suggests potential therapeutic applications for thiazole carboxamide derivatives in treating tuberculosis. Additionally, pyrazole derivatives have been investigated as photosynthetic electron transport inhibitors, offering a new avenue for the development of herbicides (Vicentini et al., 2005).

Anticancer Potential

The synthesis of imidazotetrazines, including compounds with a broad spectrum of antitumor activity, highlights the significance of thiazole derivatives in developing novel cancer therapies (Stevens et al., 1984). Another study demonstrates the anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles, underscoring the potential of these compounds in cancer treatment (Gomha et al., 2015).

Propiedades

IUPAC Name |

4-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-11-13(23-15(18-11)19-8-2-3-9-19)14(22)16-7-10-20-12(21)5-4-6-17-20/h2-6,8-9H,7,10H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVKDNBSJIVPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)

![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)